3-Bromocyclobutane-1-carboxylic acid physicochemical properties
3-Bromocyclobutane-1-carboxylic acid physicochemical properties
<An In-depth Technical Guide to 3-Bromocyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclobutane-1-carboxylic acid is a halogenated cycloalkane carboxylic acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive bromine atom and the versatile carboxylic acid functional group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry of the molecule, existing as cis and trans isomers, further adds to its utility, allowing for the fine-tuning of molecular architecture in drug design. This guide provides a comprehensive overview of the physicochemical properties of 3-Bromocyclobutane-1-carboxylic acid, detailed experimental protocols for their determination, and insights into its handling and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The properties of 3-Bromocyclobutane-1-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H7BrO2 | PubChem[1] |
| Molecular Weight | 179.01 g/mol | PubChem[1] |
| CAS Number | 1378752-12-5 | PubChem[1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| pKa | Estimated to be in the range of 4-5, typical for carboxylic acids.[2][3] | |
| XlogP | 1.1 | PubChem[1] |
Structural Elucidation and Spectral Data
The structural confirmation of 3-Bromocyclobutane-1-carboxylic acid relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show signals corresponding to the cyclobutane ring protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (10-13 ppm) and can be concentration-dependent.[4] The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other.
-
¹³C NMR spectroscopy will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the two carbons of the cyclobutane ring bonded to the bromine and the carboxylic acid, and the remaining two carbons of the ring.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromocyclobutane-1-carboxylic acid will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carbonyl group will be observed between 1710 and 1760 cm⁻¹.[4]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]
Experimental Protocols
Determination of Solubility
The solubility of 3-Bromocyclobutane-1-carboxylic acid in various solvents can be determined qualitatively and quantitatively.
Qualitative Solubility Determination
Objective: To quickly assess the solubility of the compound in a range of common laboratory solvents.
Methodology:
-
Place a small amount (approximately 10-20 mg) of 3-Bromocyclobutane-1-carboxylic acid into a series of labeled test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) in a stepwise manner.[6]
-
After each addition of solvent, vigorously agitate the test tube for 30-60 seconds.[6][7]
-
Visually inspect the solution for the complete dissolution of the solid.
-
Record the compound as soluble, partially soluble, or insoluble in each solvent.
Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the precise solubility of the compound in a specific solvent at a given temperature.
Methodology:
-
Prepare a saturated solution of 3-Bromocyclobutane-1-carboxylic acid in the desired solvent by adding an excess of the solid to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately transfer a known volume of the clear filtrate to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the container with the dried solute.
-
Calculate the solubility in g/L or mol/L.
Caption: Workflow for solubility determination.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a carboxylic acid at different pH values.
Potentiometric Titration
Objective: To determine the pKa of 3-Bromocyclobutane-1-carboxylic acid by titration with a standard base.
Methodology:
-
Accurately weigh a sample of 3-Bromocyclobutane-1-carboxylic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.[8]
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the solution of the acid.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]
-
Record the pH of the solution after each addition of the base.
-
Plot the pH of the solution as a function of the volume of base added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]
Caption: Potentiometric titration workflow for pKa determination.
Safety and Handling
3-Bromocyclobutane-1-carboxylic acid should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[9] It is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin Protection: A lab coat should be worn to prevent skin contact.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Applications in Drug Discovery and Development
The unique structural features of 3-Bromocyclobutane-1-carboxylic acid make it an attractive building block in drug discovery. The cyclobutane ring provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets. The carboxylic acid moiety is a common functional group in many drugs and can participate in important interactions with biological receptors.[10][11] Furthermore, the bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.
Conclusion
3-Bromocyclobutane-1-carboxylic acid is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, coupled with safe handling practices, is essential for its successful application in the laboratory. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its utility in the development of novel molecules with desired biological activities.
References
-
PubChem. 3-Bromocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
-
SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
-
PubChem. Methyl 3-bromocyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory | Request PDF. [Link]
-
NIH. Development of Methods for the Determination of pKa Values - PMC. [Link]
-
Example 9. [Link]
-
PubChemLite. 3-bromocyclobutane-1-carboxylic acid (C5H7BrO2). [Link]
-
NIH. 1-Bromocyclobutanecarboxylic acid | C5H7BrO2 | CID 301573 - PubChem. [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organic Syntheses Procedure. 19. [Link]
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]
-
Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
Sources
- 1. 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - 3-bromocyclobutane-1-carboxylic acid (C5H7BrO2) [pubchemlite.lcsb.uni.lu]
- 6. chem.ws [chem.ws]
- 7. saltise.ca [saltise.ca]
- 8. web.williams.edu [web.williams.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
